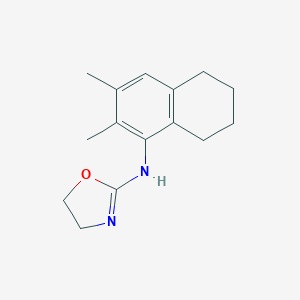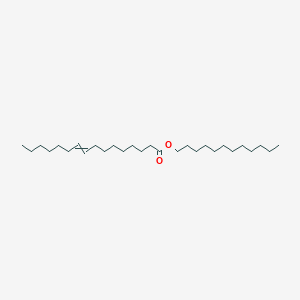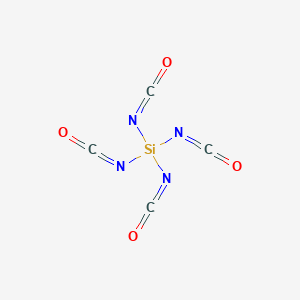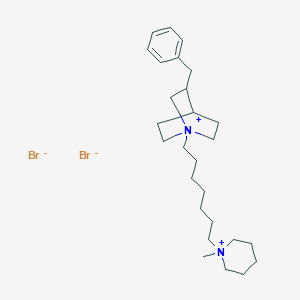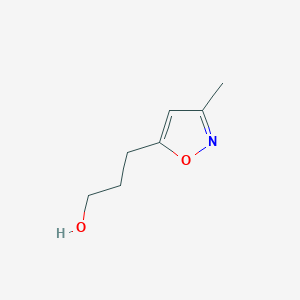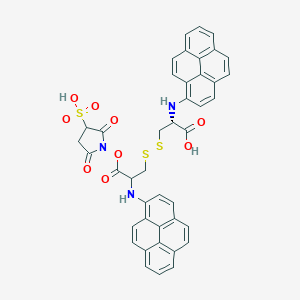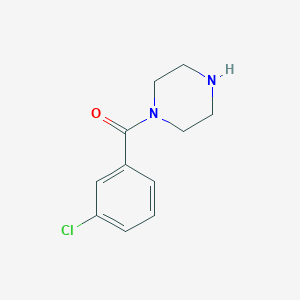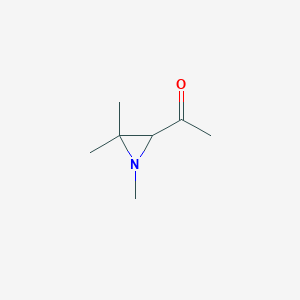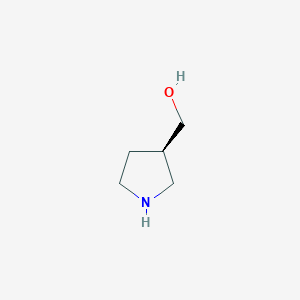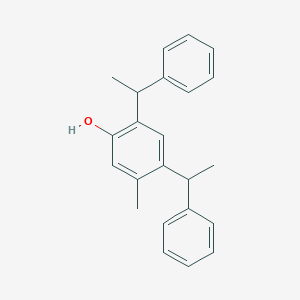
4,6-Bis(alpha-methylbenzyl)-M-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(alpha-methylbenzyl)-M-cresol, commonly known as BHT-PMBC, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. BHT-PMBC is also used as a preservative to extend the shelf life of products.
Mécanisme D'action
BHT-PMBC works by donating a hydrogen atom to free radicals, which stops the chain reaction of lipid oxidation. This mechanism of action is known as the radical scavenging mechanism. BHT-PMBC is also known to chelate metal ions, which can catalyze the oxidation reaction.
Effets Biochimiques Et Physiologiques
BHT-PMBC has been shown to have low toxicity and is generally considered safe for consumption. However, some studies have suggested that BHT-PMBC may have adverse effects on the liver and kidneys at high doses. BHT-PMBC has also been shown to have estrogenic activity, which may have implications for hormone-sensitive cancers.
Avantages Et Limitations Des Expériences En Laboratoire
BHT-PMBC is a widely used antioxidant in lab experiments due to its stability and effectiveness in preventing lipid oxidation. However, BHT-PMBC may interfere with some assays that rely on free radicals, such as the DPPH assay. Additionally, BHT-PMBC may have different effects depending on the type of food or oil being tested, which can make it difficult to generalize results.
Orientations Futures
1. Investigate the potential adverse effects of BHT-PMBC on the liver and kidneys in more detail.
2. Study the estrogenic activity of BHT-PMBC and its potential implications for hormone-sensitive cancers.
3. Develop new methods for synthesizing BHT-PMBC that are more efficient and environmentally friendly.
4. Investigate the potential use of BHT-PMBC as a therapeutic agent for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
5. Study the effects of BHT-PMBC on the gut microbiome and its potential implications for overall health.
Méthodes De Synthèse
The synthesis of BHT-PMBC involves the reaction of 4,6-Di-tert-butyl-m-cresol (BHT) with alpha-methylbenzyl chloride. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
BHT-PMBC has been extensively studied for its antioxidant properties. It has been shown to be effective in preventing lipid oxidation in various food products, including meat, fish, and oils. BHT-PMBC is also used in the cosmetic industry to prevent the oxidation of oils and fats in skincare products. In the pharmaceutical industry, BHT-PMBC is used as an excipient to stabilize drugs.
Propriétés
Numéro CAS |
108959-42-8 |
|---|---|
Nom du produit |
4,6-Bis(alpha-methylbenzyl)-M-cresol |
Formule moléculaire |
C23H24O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
5-methyl-2,4-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-23(24)22(18(3)20-12-8-5-9-13-20)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3 |
Clé InChI |
AXVIDLSZVRILLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
SMILES canonique |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
Synonymes |
5-Methyl-2,4-bis(α-methylbenzyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
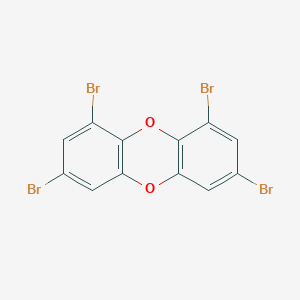
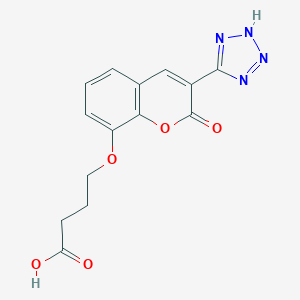
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
